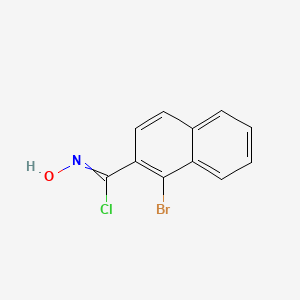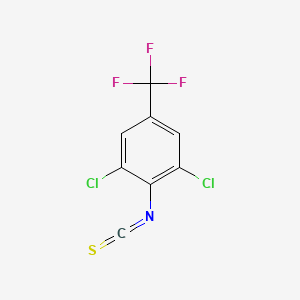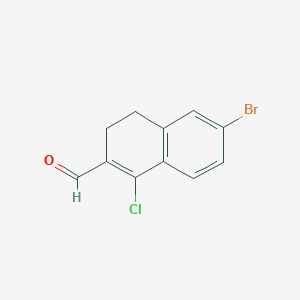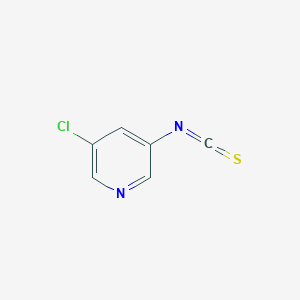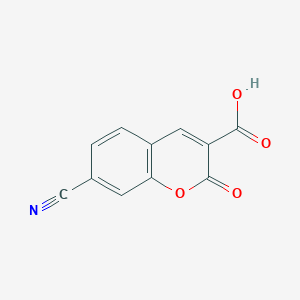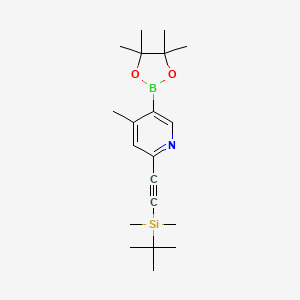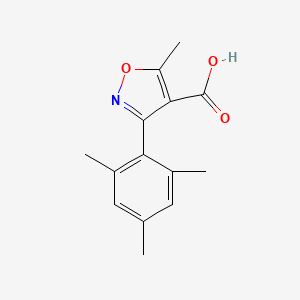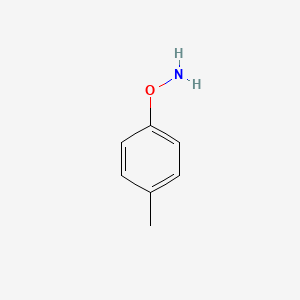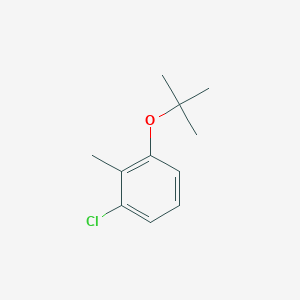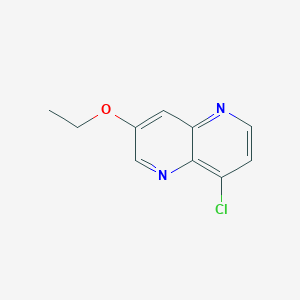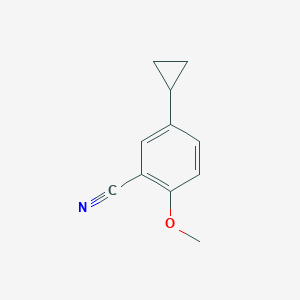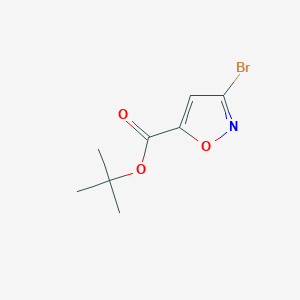
2-(Dichloromethyl)-1,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dichloromethyl)-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with two methyl groups and a dichloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-1,3-dimethylbenzene can be achieved through several methods. One common approach involves the chlorination of 1,3-dimethylbenzene (m-xylene) using dichloromethyl reagents. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dichloromethyl)-1,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce methyl-substituted benzene derivatives .
Aplicaciones Científicas De Investigación
2-(Dichloromethyl)-1,3-dimethylbenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Dichloromethyl)-1,3-dimethylbenzene involves its interaction with various molecular targets. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biochemical pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Dichloromethane (DCM): An organochlorine compound with similar chlorinated functional groups.
Chlorobenzene: A benzene ring with a single chlorine substituent.
1,3-Dimethylbenzene (m-Xylene): The parent compound without the dichloromethyl group.
Uniqueness
2-(Dichloromethyl)-1,3-dimethylbenzene is unique due to the presence of both methyl and dichloromethyl groups on the benzene ring.
Propiedades
Fórmula molecular |
C9H10Cl2 |
|---|---|
Peso molecular |
189.08 g/mol |
Nombre IUPAC |
2-(dichloromethyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5,9H,1-2H3 |
Clave InChI |
FWYAYHFRSVJWAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


